molecular formula C10H13N5O4 B11851904 Methyl 4-(6-amino-9H-purin-9-yl)-2,3-dihydroxybutanoate CAS No. 25616-63-1

Methyl 4-(6-amino-9H-purin-9-yl)-2,3-dihydroxybutanoate

Cat. No.: B11851904
CAS No.: 25616-63-1
M. Wt: 267.24 g/mol
InChI Key: DQSWNDKQONYEFS-IYSWYEEDSA-N
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Description

(2R,3R)-Methyl 4-(6-amino-9H-purin-9-yl)-2,3-dihydroxybutanoate is a chemical compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a purine base attached to a dihydroxybutanoate moiety. The presence of the amino group and the hydroxyl groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-Methyl 4-(6-amino-9H-purin-9-yl)-2,3-dihydroxybutanoate typically involves multi-step organic synthesis. One common method includes the protection of hydroxyl groups, followed by the introduction of the purine base through nucleophilic substitution. The final steps often involve deprotection and purification to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-Methyl 4-(6-amino-9H-purin-9-yl)-2,3-dihydroxybutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The purine base can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while nucleophilic substitution can introduce various functional groups onto the purine base.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R)-Methyl 4-(6-amino-9H-purin-9-yl)-2,3-dihydroxybutanoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential role in cellular processes. The purine base is a key component of nucleotides, which are essential for DNA and RNA synthesis. Researchers investigate its effects on cellular metabolism and genetic regulation.

Medicine

In medicine, (2R,3R)-Methyl 4-(6-amino-9H-purin-9-yl)-2,3-dihydroxybutanoate is explored for its potential therapeutic applications. Its ability to interact with nucleic acids makes it a candidate for antiviral and anticancer drugs. Studies focus on its efficacy and safety in various disease models.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the synthesis of active ingredients for various products.

Mechanism of Action

The mechanism of action of (2R,3R)-Methyl 4-(6-amino-9H-purin-9-yl)-2,3-dihydroxybutanoate involves its interaction with molecular targets such as enzymes and nucleic acids. The purine base can bind to specific sites on DNA or RNA, affecting their function and stability. Additionally, the compound can inhibit or activate enzymes involved in metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine base.

    Guanosine: Another nucleoside with a purine base, differing in the functional groups attached.

    Inosine: A nucleoside with a hypoxanthine base, structurally similar but with different biological roles.

Uniqueness

(2R,3R)-Methyl 4-(6-amino-9H-purin-9-yl)-2,3-dihydroxybutanoate is unique due to its specific stereochemistry and functional groups. The presence of both hydroxyl and amino groups allows for diverse chemical reactions and interactions, making it a versatile compound in various scientific fields.

Properties

CAS No.

25616-63-1

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

IUPAC Name

methyl (2R,3R)-4-(6-aminopurin-9-yl)-2,3-dihydroxybutanoate

InChI

InChI=1S/C10H13N5O4/c1-19-10(18)7(17)5(16)2-15-4-14-6-8(11)12-3-13-9(6)15/h3-5,7,16-17H,2H2,1H3,(H2,11,12,13)/t5-,7-/m1/s1

InChI Key

DQSWNDKQONYEFS-IYSWYEEDSA-N

Isomeric SMILES

COC(=O)[C@@H]([C@@H](CN1C=NC2=C(N=CN=C21)N)O)O

Canonical SMILES

COC(=O)C(C(CN1C=NC2=C(N=CN=C21)N)O)O

Origin of Product

United States

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